1-(THIOPHENE-2-CARBONYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE
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Overview
Description
1-(THIOPHENE-2-CARBONYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE is a complex organic compound that features a thiophene ring, a trifluoromethyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(THIOPHENE-2-CARBONYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE typically involves the following steps:
Formation of the Thiophene-2-Carbonyl Chloride: Thiophene-2-carboxylic acid is converted to thiophene-2-carbonyl chloride using thionyl chloride.
Nucleophilic Substitution: The thiophene-2-carbonyl chloride reacts with 4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE under basic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(THIOPHENE-2-CARBONYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene-2-carbinol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(THIOPHENE-2-CARBONYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-(THIOPHENE-2-CARBONYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the piperazine ring can interact with specific amino acid residues in the target protein.
Comparison with Similar Compounds
1-(THIOPHENE-2-CARBONYL)-4-PHENYLPIPERAZINE: Lacks the trifluoromethyl group, which may result in different binding affinities and biological activities.
1-(THIOPHENE-2-CARBONYL)-4-[3-(METHYL)PHENYL]PIPERAZINE: The methyl group is less electronegative than the trifluoromethyl group, potentially affecting the compound’s reactivity and interactions.
Uniqueness: 1-(THIOPHENE-2-CARBONYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
thiophen-2-yl-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2OS/c17-16(18,19)12-3-1-4-13(11-12)20-6-8-21(9-7-20)15(22)14-5-2-10-23-14/h1-5,10-11H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRWDGLLHPHWMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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